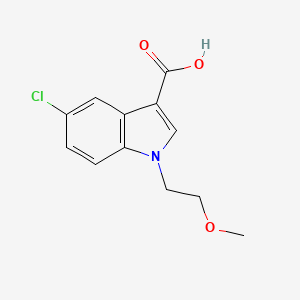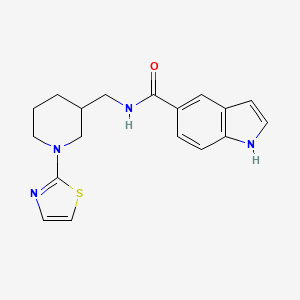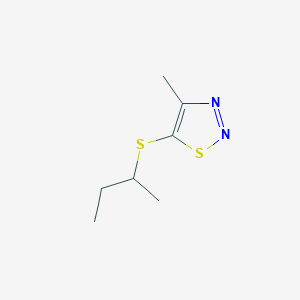
5-(Sec-butylsulfanyl)-4-methyl-1,2,3-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Sec-butylsulfanyl)-4-methyl-1,2,3-thiadiazole is a sulfur-containing heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound is commonly referred to as "SBST" and has been found to exhibit a wide range of biological activities, making it a promising candidate for drug discovery and development.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
- Ring Cleavage and Synthesis of Alkynyl Thioethers : The reaction of 1,2,3-thiadiazoles with strong bases, such as organolithium compounds or potassium t-butoxide, leads to cleavage of the thiadiazole ring, resulting in the formation of alkalimetal alkynethiolate. This process allows for the production of 1-alkynyl thioethers, expanding the chemical utility of 1,2,3-thiadiazoles (Raap & Micetich, 1968).
Biological Activities
Fungicidal and Antiviral Activities : 5-Methyl-1,2,3-thiadiazoles have shown promising results in pesticide development due to their broad spectrum of activities against fungi and potential antiviral activities. This indicates the potential of 5-substituted-1,2,3-thiadiazoles in developing new pesticides with diverse biological activities (Zheng et al., 2010).
Antimicrobial and Antifungal Agents : Various thiadiazole derivatives exhibit significant sensitivity to both Gram-positive and Gram-negative bacteria, along with antifungal activity against Candida albicans. This highlights their potential in the development of antimicrobial and antifungal agents (Sych et al., 2019).
Anticancer Properties : Some thiadiazole derivatives, such as thiazole and 1,3,4-thiadiazole ring-containing compounds, have been found to possess anticancer activities. This makes them valuable candidates for further investigation in cancer treatment research (Gomha et al., 2017).
Materials Chemistry
- Crystal Engineering of Organometallic Materials : 1,3,4-Thiadiazoles are excellent precursors in the crystal engineering of organometallic materials. Their ability to form complexes with transition metal ions opens up avenues for applications in materials chemistry (Ardan et al., 2017).
Propiedades
IUPAC Name |
5-butan-2-ylsulfanyl-4-methylthiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S2/c1-4-5(2)10-7-6(3)8-9-11-7/h5H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQFMCMHBXFRNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=C(N=NS1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

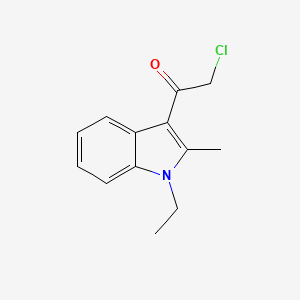
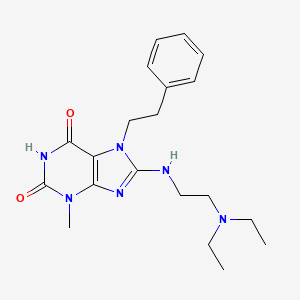
![4-{2-[(2-Chlorophenyl)methyl]pyrrolidine-1-carbonyl}-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2358983.png)
![N-(4-methoxybenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2358984.png)
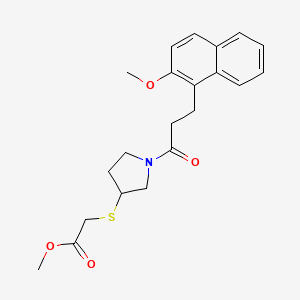
![1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2358986.png)
![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2358988.png)
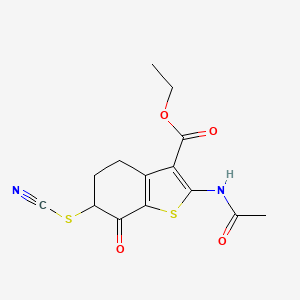
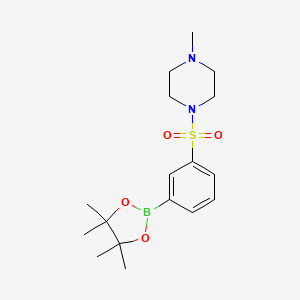
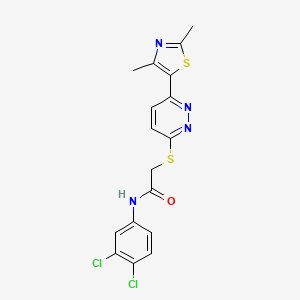
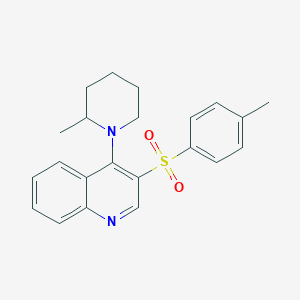
![{[(2,6-Difluoroanilino)carbonyl]amino}(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2358993.png)
